3-Methylquinoline N-oxide
Overview
Description
3-Methylquinoline N-oxide is an organic compound with the chemical formula C10H9NO. It is a colorless or light yellow solid with a fragrance. This compound is insoluble in water but can be dissolved in organic solvents. It is weakly alkaline and has a heterocyclic structure with fluorescent properties. This compound is commonly used as a reagent in organic synthesis, particularly as an oxidant .
Mechanism of Action
Target of Action
3-Methylquinoline N-oxide is a derivative of quinoline, a group of heterocyclic molecules with diverse biological and pharmacological activities Quinoline derivatives have been known to target a wide range of biological entities, including enzymes, receptors, and cellular structures, contributing to their broad spectrum of bioactivities .
Mode of Action
The mode of action of this compound involves the functionalization of the quinoline scaffold, which is a highly demanded process for the synthesis of quinoline derivatives . The N-oxide moiety of this compound acts as a directing group to perform and control the regioselectivity of the C–H functionalization . This process extends the quinoline framework through the formation of new C–C bonds .
Biochemical Pathways
Quinoline n-oxides, in general, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The n-oxide moiety is known to influence the pharmacokinetic properties of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with a wide range of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylquinoline N-oxide can be synthesized by reacting 3-Methylquinoline with an oxidizing agent such as hydrogen peroxide or ammonium bispersulfate. The reaction is typically carried out in an appropriate solvent, with controlled reaction conditions and temperature .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinoline N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium bispersulfate.
Reduction: Reducing agents such as hydrazine under basic conditions can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions can produce various substituted quinolines .
Scientific Research Applications
3-Methylquinoline N-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly for oxidation reactions.
Biology: Acts as a biomarker in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
- Quinoline N-oxide
- 2-Methylquinoline N-oxide
- 4-Methylquinoline N-oxide
3-Methylquinoline N-oxide stands out due to its specific reactivity and applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
Record name | 3-METHYLQUINOLINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-55-8 | |
Record name | 3-METHYLQUINOLINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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